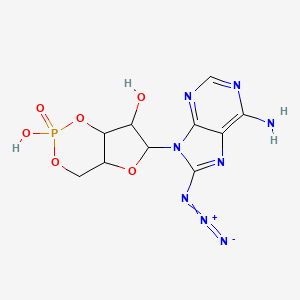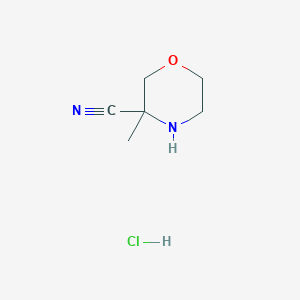
Pyrazine-2-carboximidohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidohydrazide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. One method includes suspending the carbimidate in ethanol and adding hydrazine hydrate, followed by refluxing the mixture for 15 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazine-2-carboximidohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazine-2-carboxamide derivatives.
Substitution: It can participate in substitution reactions with various reagents to form different pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and various amines are employed in substitution reactions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrazine-2-carboximidohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrazine-2-carboximidohydrazide involves its interaction with DNA. It enhances the thermal denaturation of DNA, which can be utilized in various diagnostic and research applications . The compound’s molecular targets include DNA strands, where it likely interacts through hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Pyrazine-2-carboxamide: Known for its use in tuberculosis treatment.
Pyrazine-2-carboxylic acid: A precursor in the synthesis of various pyrazine derivatives.
Pyrazine-2-amidoxime: A structural analogue with similar properties.
Uniqueness: Pyrazine-2-carboximidohydrazide is unique due to its ability to enhance DNA denaturation, which is not a common property among similar compounds. This makes it particularly valuable in genetic and molecular biology research .
Eigenschaften
Molekularformel |
C5H7N5 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
N'-aminopyrazine-2-carboximidamide |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |
InChI-Schlüssel |
JNVGYAKLZAAYHJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=C(C=N1)/C(=N/N)/N |
Kanonische SMILES |
C1=CN=C(C=N1)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)



![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)




